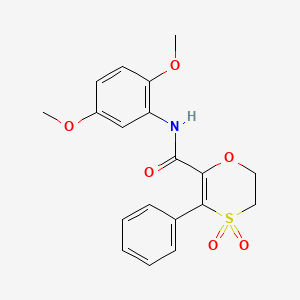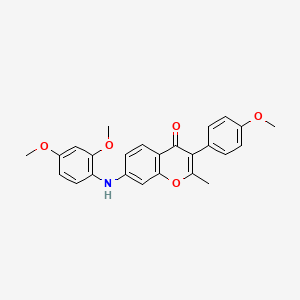
7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((2,4-Dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol and an aldehyde or ketone.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
化学反応の分析
7-((2,4-Dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or nitro groups can be introduced using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It may be used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It may inhibit specific enzymes involved in disease processes, thereby reducing the activity of these enzymes.
Modulation of signaling pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Interaction with cellular receptors: It may bind to specific receptors on the cell surface, leading to changes in cellular function and activity.
類似化合物との比較
7-((2,4-Dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
Flavonoids: These are naturally occurring compounds with similar chromen-4-one structures and are known for their antioxidant and anti-inflammatory properties.
Coumarins: These compounds also have a chromen-4-one core and exhibit various biological activities, including anticoagulant and anticancer effects.
Quinones: These compounds are structurally related and are known for their redox properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C25H23NO5 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
7-(2,4-dimethoxyanilino)-3-(4-methoxyphenyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C25H23NO5/c1-15-24(16-5-8-18(28-2)9-6-16)25(27)20-11-7-17(13-22(20)31-15)26-21-12-10-19(29-3)14-23(21)30-4/h5-14,26H,1-4H3 |
InChIキー |
LUDMHWDALRCPMI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylimino-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B15108417.png)
![2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15108422.png)

![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol](/img/structure/B15108440.png)
![1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole](/img/structure/B15108441.png)
![2-chloro-N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15108455.png)
![N-[2-(dimethylamino)ethyl]-3-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide](/img/structure/B15108461.png)
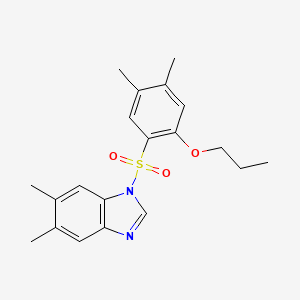
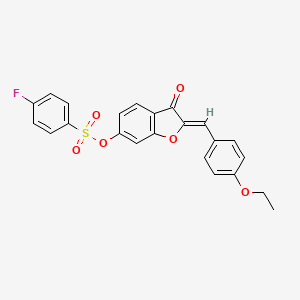
![2-chloro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B15108478.png)
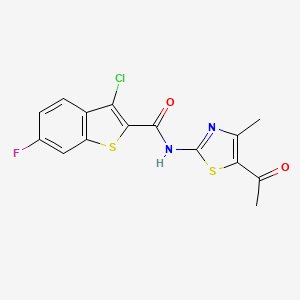

![N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B15108503.png)
